
イミダフェナシン関連化合物4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidafenacin Related Compound 4 is a chemical compound closely related to imidafenacin, which is an antimuscarinic agent used to treat overactive bladder. Imidafenacin works by antagonizing muscarinic receptors in the bladder, reducing the frequency of urination . Imidafenacin Related Compound 4 shares structural similarities with imidafenacin and is often studied for its potential pharmacological properties and applications.
科学的研究の応用
Imidafenacin Related Compound 4 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of imidafenacin and its analogs.
Biology: Researchers study its interactions with biological targets, such as muscarinic receptors, to understand its pharmacological effects.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to overactive bladder and other muscarinic receptor-mediated disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
Target of Action
Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin Related Compound 4 interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .
Biochemical Pathways
The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by Imidafenacin Related Compound 4.
Pharmacokinetics
Imidafenacin Related Compound 4 is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .
Result of Action
The molecular and cellular effects of Imidafenacin Related Compound 4’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .
準備方法
The preparation of Imidafenacin Related Compound 4 involves several synthetic routes. One common method includes the reaction of 4-chloro-2,2-diphenylbutaneamide with 2-methylimidazole . The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to scale up the synthesis efficiently.
化学反応の分析
Imidafenacin Related Compound 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidafenacin analogs.
類似化合物との比較
Imidafenacin Related Compound 4 is compared with other antimuscarinic agents, such as solifenacin, propiverine, darifenacin, and fesoterodine . While all these compounds share the ability to antagonize muscarinic receptors, Imidafenacin Related Compound 4 may have unique properties, such as a different affinity for receptor subtypes or distinct pharmacokinetic profiles. These differences can influence its efficacy, side effect profile, and suitability for specific patient populations.
Similar compounds include:
- Solifenacin
- Propiverine
- Darifenacin
- Fesoterodine
Each of these compounds has its own set of characteristics and clinical applications, making them suitable for different therapeutic needs.
生物活性
Structural Characteristics
IRC4 features a diphenylbutanoic acid structure combined with an imidazole ring , specifically a 2-methyl-1H-imidazol-1-yl group . This structural configuration is significant as it relates to the compound's potential interactions with biological systems, particularly muscarinic acetylcholine receptors (mAChRs).
Biological Activity Overview
Although IRC4 itself does not have extensive biological activity reported in literature, its parent compound, imidafenacin, exhibits significant antimuscarinic properties. Imidafenacin acts primarily as an antagonist to muscarinic acetylcholine receptors, particularly M1 and M3 subtypes, which play crucial roles in urinary bladder function and overactive bladder (OAB) conditions.
Table 1: Comparison of Antimuscarinic Agents
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
Imidafenacin | C20H21N3O | Antimuscarinic agent for OAB | High specificity for M1/M3 receptors |
Trospium Chloride | C21H30ClN3O3S | Antimuscarinic agent | Quaternary ammonium structure |
Solifenacin | C19H22N2O3 | Selective M3 receptor antagonist | Greater selectivity for M3 receptors |
Darifenacin | C21H24N2O4 | Antimuscarinic agent | Higher selectivity for M3 receptors |
The mechanism of action for imidafenacin involves:
- Antagonism of M3 Receptors : This receptor subtype stimulates contraction of the detrusor muscle in the bladder. By blocking these receptors, imidafenacin reduces bladder contractions and urinary frequency.
- Antagonism of M1 Receptors : These receptors are involved in the release of acetylcholine. By inhibiting M1 receptors, imidafenacin further decreases acetylcholine release, contributing to its efficacy in managing OAB.
Clinical Insights and Case Studies
Research has demonstrated that imidafenacin effectively improves symptoms associated with OAB. For instance, a study involving patients post-robot-assisted radical prostatectomy showed significant improvements in storage symptoms when treated with imidafenacin compared to control groups. The study utilized the International Prostate Symptom Score (IPSS) and Overactive Bladder Symptom Score (OABSS) to assess outcomes.
Key Findings from Clinical Studies:
- Efficacy : Imidafenacin significantly reduced the number of urgency incontinence episodes per week compared to placebo.
- Safety Profile : The incidence of adverse events was lower in the imidafenacin group compared to other antimuscarinic agents like propiverine.
- Long-term Outcomes : Improvements in OAB symptoms were sustained over a six-month follow-up period.
Pharmacokinetics
Imidafenacin demonstrates favorable pharmacokinetic properties:
- Absorption : Absolute oral bioavailability is approximately 57.8%.
- Distribution : The estimated volume of distribution is 43.9 L, indicating effective tissue penetration.
- Metabolism : Primarily metabolized by cytochrome P450 3A4 and uridine 5'-diphospho-glucuronosyltransferase 1A4; less than 10% is excreted unchanged.
- Half-life : Approximately 3 hours, allowing for twice-daily dosing regimens.
特性
CAS番号 |
174266-18-3 |
---|---|
分子式 |
C20H20N2O2 |
分子量 |
320.39 |
外観 |
Solid |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。